molecular formula C10H15N B011841 3-(2-Methylbutyl)pyridine CAS No. 100131-53-1

3-(2-Methylbutyl)pyridine

Cat. No. B011841
CAS RN: 100131-53-1
M. Wt: 149.23 g/mol
InChI Key: HEPPEJMGBGUFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbutyl)pyridine, also known as isoamylpyridine, is a naturally occurring compound found in various plants and foods, including coffee, tea, and tobacco. It is a type of pyridine alkaloid that is responsible for the distinct flavor and aroma of these substances. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutyl)pyridine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of neurotransmitters and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects on the body. For example, it has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Methylbutyl)pyridine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its availability in various plants and foods makes it easily accessible. However, one of the limitations of using this compound in lab experiments is its variability in concentration and composition, which can affect the reproducibility of results.

Future Directions

There are various future directions for the research on 3-(2-Methylbutyl)pyridine. One potential direction is the development of new drugs based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another potential direction is the use of this compound as a natural pesticide in agriculture. Additionally, further research is needed to elucidate its mechanism of action and its potential applications in other fields, such as cosmetics and perfumes.
Conclusion
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.

Synthesis Methods

3-(2-Methylbutyl)pyridine can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of pyridine with isoamyl alcohol in the presence of a catalyst, such as zinc chloride or aluminum chloride. Microbial fermentation, on the other hand, involves the use of microorganisms, such as bacteria or fungi, to convert precursors into this compound.

Scientific Research Applications

3-(2-Methylbutyl)pyridine has shown potential applications in various scientific fields, including medicine, agriculture, and food industry. In medicine, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In the food industry, it is used as a flavoring agent in various products, such as coffee and tea.

properties

IUPAC Name

3-(2-methylbutyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9(2)7-10-5-4-6-11-8-10/h4-6,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPEJMGBGUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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